molecular formula C8H14O B12496859 (2Z,4Z)-octa-2,4-dien-1-ol

(2Z,4Z)-octa-2,4-dien-1-ol

Cat. No.: B12496859
M. Wt: 126.20 g/mol
InChI Key: LMBAOEUOOJDUBP-UHFFFAOYSA-N
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Description

(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by its conjugated diene structure and a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and yields the desired compound with high purity. Another method involves the stereospecific synthesis of dienoic acid derivatives using organometallic methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of octa-2,4-dienoic acid.

    Reduction: Formation of octanol.

    Substitution: Formation of octa-2,4-dienyl halides.

Scientific Research Applications

(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z,4Z)-octa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . This interaction can lead to the formation of cyclohexene derivatives, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific double bond configuration, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly valuable in selective organic transformations and the synthesis of specialized compounds.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3

InChI Key

LMBAOEUOOJDUBP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCO

Origin of Product

United States

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